FAAH Inhibitory Potency: 3-(2,5-Dichlorophenoxymethyl)pyridine vs. JNJ-1661010 and PF-3845
3-(2,5-Dichlorophenoxymethyl)pyridine demonstrates human FAAH inhibition with an IC50 of 11 nM in COS7 cell membrane assays using [3H]-AEA as substrate [1]. This potency is comparable to the clinically studied FAAH inhibitor JNJ-1661010 (IC50 = 11-12 nM in human FAAH assays) , and is approximately 21-fold more potent than PF-3845 (Ki = 230 nM) .
| Evidence Dimension | Human FAAH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM (also 1 nM and 1.5 nM in additional assays) |
| Comparator Or Baseline | JNJ-1661010: IC50 = 11-12 nM; PF-3845: Ki = 230 nM (≈IC50) |
| Quantified Difference | Approximately equipotent to JNJ-1661010; ~21-fold more potent than PF-3845 |
| Conditions | COS7 cell membranes expressing human FAAH; 10 min pre-incubation; [3H]-anandamide substrate; liquid scintillation counting |
Why This Matters
This potency level positions 3-(2,5-dichlorophenoxymethyl)pyridine as a viable scaffold for FAAH inhibitor development, with activity comparable to established tool compounds while offering a distinct chemical series for IP diversification.
- [1] BindingDB. BDBM50442954 (CHEMBL3087192). IC50 = 11 nM for inhibition of human FAAH expressed in COS7 cell membranes. View Source
